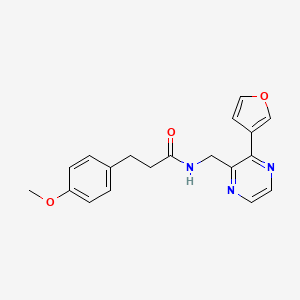

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(4-methoxyphenyl)propanamide

Description

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(4-methoxyphenyl)propanamide is a synthetic small-molecule amide derivative featuring a pyrazine core substituted with a furan-3-yl group and a propanamide side chain terminated by a 4-methoxyphenyl moiety. Its structural complexity arises from the integration of heterocyclic (pyrazine, furan) and aromatic (4-methoxyphenyl) components, which are often associated with enhanced bioactivity and binding specificity in medicinal chemistry .

Properties

IUPAC Name |

N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-3-(4-methoxyphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3/c1-24-16-5-2-14(3-6-16)4-7-18(23)22-12-17-19(21-10-9-20-17)15-8-11-25-13-15/h2-3,5-6,8-11,13H,4,7,12H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAVKLPVIEWIRHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)NCC2=NC=CN=C2C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(4-methoxyphenyl)propanamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant studies that highlight its efficacy.

Chemical Structure

The compound features a unique structure comprising:

- Furan and Pyrazine Rings : Contributing to its chemical reactivity and potential interactions with biological targets.

- Propanamide Moiety : Enhancing solubility and bioavailability.

- 4-Methoxyphenyl Group : Potentially increasing lipophilicity and influencing receptor binding.

Structural Representation

| Component | Structure | Description |

|---|---|---|

| Furan | Furan | A five-membered aromatic ring with oxygen. |

| Pyrazine | Pyrazine | A six-membered ring containing two nitrogen atoms. |

| Methoxy | Methoxy | A methoxy group (-OCH₃) enhancing electron donation. |

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways.

- Receptor Binding : Its structural components allow for binding to various receptors, potentially modulating signaling pathways.

Therapeutic Applications

Research indicates that this compound may have applications in:

- Anticancer Activity : Preliminary studies suggest it may inhibit the growth of cancer cell lines (e.g., MCF7, NCI-H460).

- Antiviral Properties : Its structural analogs have shown promise as antiviral agents against various viruses.

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways could be beneficial in treating inflammatory diseases.

Cytotoxicity and Antiproliferative Activity

Recent studies have evaluated the cytotoxic effects of this compound on several cancer cell lines:

These values indicate significant cytotoxicity, suggesting potential as a chemotherapeutic agent.

Antiviral Activity

In vitro studies have demonstrated the antiviral potential of related compounds, with effective concentrations ranging from 0.20 to 0.35 µM against certain viral strains, highlighting the importance of structural modifications in enhancing efficacy ( ).

Comparison with Similar Compounds

Key Observations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.